molecular formula C13H10BrFN4OS B6094487 8-{[(4-BROMO-2-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE

8-{[(4-BROMO-2-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE

Cat. No.: B6094487
M. Wt: 369.21 g/mol
InChI Key: ZSHVWDWUURRQHO-UHFFFAOYSA-N
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Description

8-{[(4-BROMO-2-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that includes a purine core substituted with a bromo-fluorophenyl group and a methylsulfanyl group

Properties

IUPAC Name

8-[(4-bromo-2-fluorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN4OS/c1-19-11-10(12(20)17-6-16-11)18-13(19)21-5-7-2-3-8(14)4-9(7)15/h2-4,6H,5H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHVWDWUURRQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC=N2)N=C1SCC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(4-BROMO-2-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 4-bromo-2-fluorophenylmethyl sulfide intermediate, which is then coupled with a purine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-sulfur bond .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial to ensure its suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

8-{[(4-BROMO-2-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 8-{[(4-BROMO-2-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromo-fluorophenyl group and the sulfanyl group can influence its binding affinity and selectivity, thereby affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[(4-BROMO-2-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is unique due to its purine core, which is not present in the similar compounds listed above. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.

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